Cas no 139585-50-5 (4-Chloro-2-trimethylsilylpyridine)

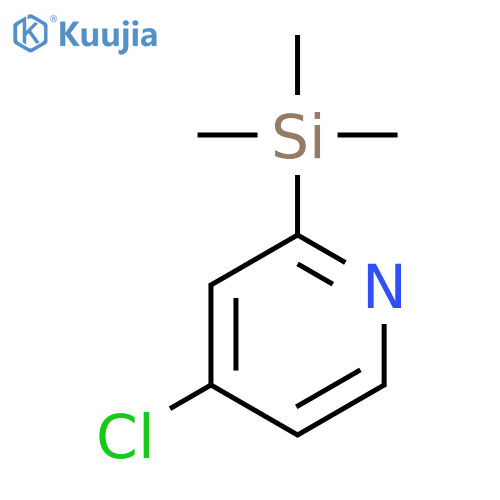

139585-50-5 structure

商品名:4-Chloro-2-trimethylsilylpyridine

CAS番号:139585-50-5

MF:C8H12ClNSi

メガワット:185.726081848145

MDL:MFCD09870063

CID:1033802

PubChem ID:11148125

4-Chloro-2-trimethylsilylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-(trimethylsilyl)pyridine

- 4-CHLORO-2-TRIMETHYLSILYLPYRIDINE

- (4-chloropyridin-2-yl)-trimethylsilane

- Pyridine, 4-chloro-2-(trimethylsilyl)-

- SY318830

- CS-0316491

- J-514984

- MFCD09870063

- AKOS006314521

- DTXSID60456882

- 139585-50-5

- 4-Chloro-2-trimethylsilylpyridine

-

- MDL: MFCD09870063

- インチ: InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3

- InChIKey: RLKBPYBYWSLVLF-UHFFFAOYSA-N

- ほほえんだ: C[Si](C)(C)C1=NC=CC(=C1)Cl

計算された属性

- せいみつぶんしりょう: 185.04300

- どういたいしつりょう: 185.0427536g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- 密度みつど: 1.03

- ふってん: 205.1°C at 760 mmHg

- フラッシュポイント: 77.8°C

- 屈折率: 1.492

- PSA: 12.89000

- LogP: 2.28020

4-Chloro-2-trimethylsilylpyridine セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

4-Chloro-2-trimethylsilylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-2-trimethylsilylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB312347-5 g |

4-Chloro-2-(trimethylsilyl)pyridine; 95% |

139585-50-5 | 5g |

€624.60 | 2023-04-26 | ||

| TRC | C596368-50mg |

4-Chloro-2-trimethylsilylpyridine |

139585-50-5 | 50mg |

$ 50.00 | 2022-06-01 | ||

| TRC | C596368-100mg |

4-Chloro-2-trimethylsilylpyridine |

139585-50-5 | 100mg |

$ 70.00 | 2022-06-01 | ||

| Chemenu | CM137548-5g |

4-Chloro-2-trimethylsilylpyridine |

139585-50-5 | 95% | 5g |

$729 | 2023-02-18 | |

| abcr | AB312347-5g |

4-Chloro-2-(trimethylsilyl)pyridine, 95%; . |

139585-50-5 | 95% | 5g |

€624.60 | 2025-02-16 | |

| 1PlusChem | 1P009BAR-1g |

4-CHLORO-2-TRIMETHYLSILYLPYRIDINE |

139585-50-5 | 95%+ | 1g |

$150.00 | 2024-06-21 | |

| A2B Chem LLC | AE33747-5g |

4-Chloro-2-trimethylsilylpyridine |

139585-50-5 | 95%+ | 5g |

$492.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D505656-1g |

4-Chloro-2-(triMethylsilyl)pyridine |

139585-50-5 | 97% | 1g |

$180 | 2025-02-24 | |

| abcr | AB312347-1 g |

4-Chloro-2-(trimethylsilyl)pyridine; 95% |

139585-50-5 | 1g |

€225.40 | 2023-04-26 | ||

| eNovation Chemicals LLC | D505656-1g |

4-Chloro-2-(triMethylsilyl)pyridine |

139585-50-5 | 97% | 1g |

$180 | 2024-05-24 |

4-Chloro-2-trimethylsilylpyridine 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

139585-50-5 (4-Chloro-2-trimethylsilylpyridine) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:139585-50-5)4-Chloro-2-trimethylsilylpyridine

清らかである:99%

はかる:5g

価格 ($):370.0